Contortumine

Descripción general

Descripción

Contortumine is a diterpenoid alkaloid isolated from the roots of Aconitum contortum This compound is part of a group of naturally occurring alkaloids known for their complex structures and diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of contortumine involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the diterpenoid skeleton followed by the introduction of functional groups characteristic of this compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves extraction from the roots of Aconitum contortum, followed by purification using chromatographic techniques. Advances in synthetic biology and chemical engineering may pave the way for more efficient industrial-scale production methods in the future.

Análisis De Reacciones Químicas

Types of Reactions: Contortumine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Contortumine has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying complex organic reactions and the synthesis of diterpenoid alkaloids.

Biology: this compound’s biological activities, such as its potential anti-inflammatory and analgesic effects, make it a subject of interest in biological research.

Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of pain and inflammation.

Industry: The unique chemical properties of this compound could be harnessed in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of contortumine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammatory and pain pathways. Detailed studies are required to fully elucidate the molecular mechanisms underlying its biological activities.

Comparación Con Compuestos Similares

- Aconitine

- Mesaconitine

- Hypaconitine

Actividad Biológica

Contortumine is a diterpenoid alkaloid primarily isolated from the roots of Aconitum contortum, a member of the Ranunculaceae family. This compound has garnered attention due to its diverse biological activities, which include anti-cancer, anti-inflammatory, and analgesic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

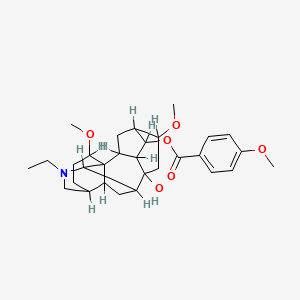

This compound is characterized by its complex molecular structure typical of alkaloids. Its structural formula can be represented as follows:

This molecular framework contributes to its pharmacological properties, influencing its interaction with biological targets.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including leukemia and solid tumors.

- Mechanism of Action : this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

- Case Study : In vitro studies showed that this compound effectively reduced cell viability in K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines, with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 | 5.2 | Apoptosis induction |

| MCF-7 | 6.8 | Cell cycle arrest |

2. Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation.

- Research Findings : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Table of Results :

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| This compound (10 µM) | 80 | 100 |

3. Analgesic Activity

The analgesic potential of this compound was assessed using various animal models.

- Methodology : The hot plate test and formalin test were employed to evaluate pain response.

- Findings : this compound displayed significant analgesic effects comparable to standard analgesics like morphine, suggesting its potential use in pain management.

The biological activities of this compound can be attributed to several mechanisms:

- Tyrosine Phosphatase Inhibition : this compound inhibits tyrosine phosphatase 1B, which plays a critical role in insulin signaling and glucose metabolism. This inhibition can enhance insulin sensitivity and glucose uptake in cells.

- Antioxidant Properties : It also exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress, which is essential in preventing cancer progression.

Propiedades

IUPAC Name |

(11-ethyl-8-hydroxy-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41NO6/c1-5-31-15-17-8-11-24(36-4)30-20(17)13-22(27(30)31)29(33)14-23(35-3)19-12-21(30)25(29)26(19)37-28(32)16-6-9-18(34-2)10-7-16/h6-7,9-10,17,19-27,33H,5,8,11-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBUZBLOHGCPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927312 | |

| Record name | 20-Ethyl-8-hydroxy-1,16-dimethoxyaconitan-14-yl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131653-96-8 | |

| Record name | Contortumine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131653968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Ethyl-8-hydroxy-1,16-dimethoxyaconitan-14-yl 4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.